

Application Notes: Staining of Frozen Tissue Sections with Acid Red 73

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Compound of Interest

Compound Name: Acid red 73

Cat. No.: B1665444

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Introduction

Acid Red 73, also known as Brilliant Crocein or Crocein Scarlet MOO, is a synthetic anionic azo dye.^[1] In histological applications, it serves as a cytoplasmic counterstain, imparting a red color to basic cellular components such as the cytoplasm, muscle fibers, and collagen. Its mechanism of action is based on the electrostatic attraction between the negatively charged sulfonic acid groups of the dye and the positively charged amino groups of proteins in the tissue under acidic conditions.^[2] While not as commonly used as Eosin in routine Hematoxylin and Eosin (H&E) staining, **Acid Red 73** can be a valuable tool, particularly in techniques like the Masson's trichrome stain for differentiating muscle and collagen fibers.

These application notes provide a detailed protocol for the use of **Acid Red 73** as a counterstain for frozen tissue sections, a technique valuable for rapid tissue analysis. Due to the absence of a standardized, published protocol specifically for **Acid Red 73** on frozen sections, the following methodology has been adapted from established protocols for similar acid dyes, such as acid fuchsin in the Van Gieson method, and general guidelines for frozen section staining.

Materials and Reagents

- Fresh frozen tissue blocks

- Cryostat
- Microscope slides
- Coplin jars or a staining rack
- Fixative (e.g., cold acetone or 4% paraformaldehyde)
- **Acid Red 73** (C.I. 27290)
- Distilled or deionized water
- Glacial acetic acid
- Nuclear counterstain (e.g., Mayer's Hematoxylin)
- Differentiating solution (e.g., 1% acid alcohol)
- Bluing reagent (e.g., Scott's tap water substitute or dilute ammonium hydroxide)
- Graded ethanol series (70%, 95%, 100%)
- Clearing agent (e.g., xylene or a xylene substitute)
- Mounting medium

Quantitative Data Summary

The following table provides recommended starting parameters for staining frozen tissue sections with **Acid Red 73**. Optimization may be required depending on the tissue type, thickness, and desired staining intensity.

Parameter	Recommended Range	Notes
Tissue Section Thickness	5 - 10 μm	Thicker sections may require longer incubation times.
Fixation Time	2 - 10 minutes	Dependent on the fixative used. Cold acetone is rapid, while PFA may require longer.
Acid Red 73 Concentration	0.1% - 0.5% (w/v)	Start with a lower concentration and increase if staining is weak.
Solvent for Staining Solution	Distilled water with 1% acetic acid	The acidic pH is crucial for effective staining.
pH of Staining Solution	2.5 - 3.5	A pH below 2.5 may lead to overstaining.
Staining Time	3 - 8 minutes	Adjust based on visual inspection to achieve the desired intensity.
Differentiation	1% Acetic Acid	A brief rinse to remove excess dye and improve contrast.

Experimental Protocols

Preparation of Staining Solutions

1% Acid Red 73 Stock Solution (w/v):

- Weigh 1 gram of **Acid Red 73** powder.
- Dissolve in 100 mL of distilled water.
- Stir until fully dissolved. Store in a tightly sealed container.

0.1% Acid Red 73 Staining Solution:

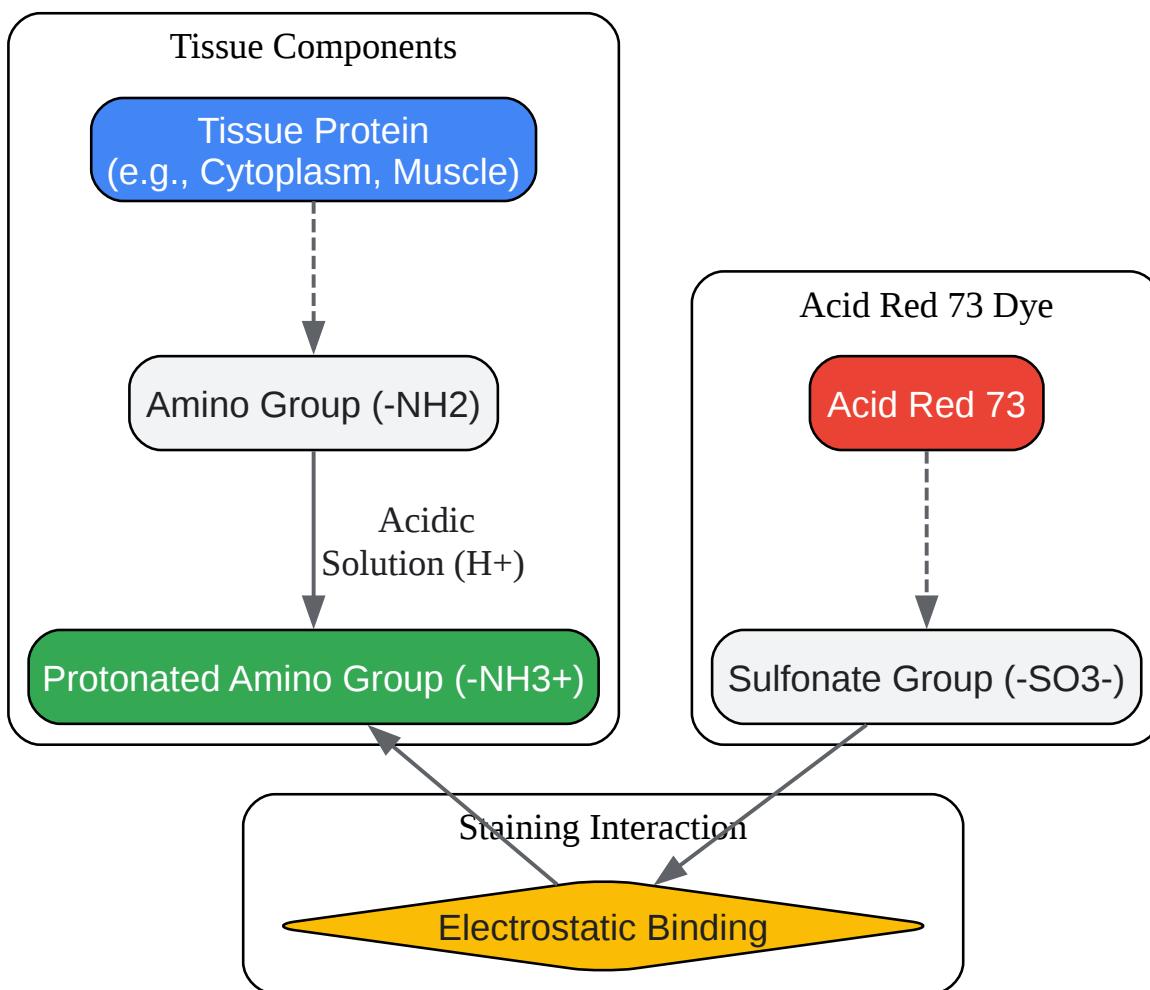
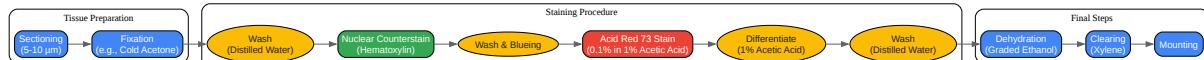
- Take 10 mL of the 1% **Acid Red 73** stock solution.

- Add 90 mL of distilled water.
- Add 1 mL of glacial acetic acid to achieve a pH between 2.5 and 3.5.
- Filter the solution before use.

Staining Protocol for Frozen Tissue Sections

- Sectioning: Cut frozen tissue blocks into 5-10 μm thick sections using a cryostat. Mount the sections onto charged microscope slides.
- Fixation: Immediately fix the sections in cold acetone for 5-10 minutes or in 4% paraformaldehyde for 10 minutes.
- Washing: Rinse the slides gently in distilled water.
- Nuclear Staining (Optional): a. Stain with Mayer's Hematoxylin for 3-5 minutes. b. Rinse in running tap water. c. Differentiate briefly in 1% acid alcohol. d. "Blue" the sections in Scott's tap water substitute or dilute ammonium hydroxide for 1-2 minutes. e. Wash thoroughly in tap water followed by a rinse in distilled water.
- **Acid Red 73** Staining: a. Immerse the slides in the 0.1% **Acid Red 73** staining solution for 3-8 minutes.
- Differentiation: a. Briefly rinse the slides in 1% acetic acid to remove excess stain.
- Washing: Rinse gently in distilled water.
- Dehydration: a. Dehydrate the sections through a graded series of ethanol: 70% ethanol for 1 minute, 95% ethanol for 1 minute, and two changes of 100% ethanol for 1 minute each.
- Clearing: a. Clear the sections in two changes of xylene or a xylene substitute for 2 minutes each.
- Mounting: a. Apply a coverslip using a permanent mounting medium.

Visualization of Staining Workflow



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